
SK1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SK1-IN-1 是一种有效的鞘磷脂激酶 1 抑制剂,鞘磷脂激酶 1 是鞘脂代谢途径中起关键作用的酶。鞘磷脂激酶 1 催化鞘氨醇磷酸化生成鞘氨醇-1-磷酸,鞘氨醇-1-磷酸是一种生物活性脂质介质,参与多种细胞过程,如细胞生长、存活和迁移。 This compound 已被证明在癌症研究中具有巨大潜力,因为它能够抑制鞘磷脂激酶 1 的活性,从而影响细胞内促凋亡和促生存信号之间的平衡 .
准备方法
合成路线和反应条件
SK1-IN-1 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括以下步骤:
核心结构的形成: this compound 的核心结构是通过一系列缩合和环化反应合成的。例如,取代苯甲醛可以与胺缩合形成亚胺中间体,然后环化形成核心杂环结构。
官能团修饰: 通过烷基化、酰化和卤化等反应,对核心结构进行进一步修饰,引入各种官能团。这些修饰对于增强化合物的效力和选择性至关重要。
最终纯化: 使用柱色谱和重结晶等技术对最终产物进行纯化,以获得高纯度和高产率的 this compound。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率并减少杂质。可能采用连续流动化学和自动化合成等先进技术来提高效率和可扩展性。
化学反应分析
反应类型
SK1-IN-1 会发生各种化学反应,包括:
氧化: this compound 可以被氧化形成相应的氧化物,这些氧化物可能表现出不同的生物活性。
还原: this compound 的还原会导致形成药理性质改变的还原衍生物。
取代: this compound 可以发生取代反应,其中官能团被其他基团取代,可能导致具有改善疗效的新类似物。
常用试剂和条件
氧化: 在受控条件下可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需的修饰,可以使用各种亲核试剂或亲电试剂进行取代反应。
主要产品
这些反应形成的主要产物包括 this compound 的氧化、还原和取代衍生物,每种衍生物都具有独特的生物活性以及潜在的治疗应用。
科学研究应用
Cancer Treatment
Overview : High levels of SK1 expression are linked to poor prognosis in various cancers, including breast, prostate, and lung cancers. Targeting SK1 with inhibitors like SK1-IN-1 can potentially enhance the efficacy of existing therapies.
Case Studies :
- Breast Cancer : Research indicates that SK1 plays a significant role in breast cancer progression. Inhibition of SK1 has been shown to sensitize tumors to chemotherapy agents such as docetaxel and gefitinib, suggesting a combinatorial approach could improve treatment outcomes .
- Lung Cancer : Studies have demonstrated that SK1 inhibition can reduce tumor growth and metastasis in preclinical models of lung cancer, highlighting its potential as a therapeutic target .
Cancer Type | Mechanism of Action | Outcomes |
---|---|---|
Breast Cancer | Inhibition of SK1 enhances chemotherapy | Improved response rates in resistant tumors |
Lung Cancer | Reduces tumor growth and metastasis | Significant tumor size reduction observed |
Inflammatory Diseases
Overview : Beyond oncology, SK1 is implicated in inflammatory processes. Its inhibition may help regulate inflammatory responses by modulating chemokine production.
Case Studies :
- Rheumatoid Arthritis : In models of rheumatoid arthritis, SK1 inhibition led to decreased levels of pro-inflammatory cytokines and chemokines, suggesting that this compound could be beneficial in managing chronic inflammatory conditions .
- Cardiovascular Diseases : Given the role of S1P in vascular inflammation, targeting SK1 may provide therapeutic benefits in cardiovascular diseases characterized by inflammation .
Disease Type | Mechanism of Action | Outcomes |
---|---|---|
Rheumatoid Arthritis | Decreased pro-inflammatory cytokines | Reduced joint inflammation |
Cardiovascular Disease | Modulation of vascular inflammation | Improved vascular function |
Research Findings
Recent studies have focused on optimizing the pharmacological properties of SK1 inhibitors. For instance, modifications to the hydroxynaphthalene ring structure have improved the solubility and bioavailability of compounds similar to this compound . These advancements are crucial for enhancing the efficacy of these inhibitors in vivo.
Table: Summary of Research Findings on this compound
作用机制
SK1-IN-1 通过特异性抑制鞘磷脂激酶 1 发挥作用,从而减少鞘氨醇-1-磷酸的产生。这种抑制作用破坏了促凋亡神经酰胺和促生存鞘氨醇-1-磷酸之间的平衡,导致细胞凋亡增加和细胞增殖减少。 该化合物还影响各种信号通路,包括 AKT、ERK 和 STAT3 通路,这些通路参与细胞存活、增殖和迁移 .
相似化合物的比较
SK1-IN-1 与其他鞘磷脂激酶抑制剂进行比较,例如:
SKI-II: SKI-II 是一种鞘磷脂激酶 1 和鞘磷脂激酶 2 的双重抑制剂,具有更广泛的活性,但与更具选择性的 this compound 相比,可能具有脱靶效应.
ABC294640: ABC294640 是一种选择性的鞘磷脂激酶 2 抑制剂,已显示出有效的抗癌作用,但靶向酶的不同亚型.
PF-543: PF-543 是一种选择性的鞘磷脂激酶 1 抑制剂,具有相似的抑制作用,但在药代动力学特性和生物利用度方面可能有所不同.
This compound 因其对鞘磷脂激酶 1 的高选择性及其在各种疾病(特别是癌症)中的潜在治疗应用而脱颖而出。
生物活性
Sphingosine kinase 1 (SK1) is an enzyme that catalyzes the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P), a bioactive lipid involved in various cellular processes, including proliferation, survival, and inflammation. The compound SK1-IN-1 is a selective inhibitor of SK1, and its biological activity has been the subject of extensive research, particularly in the context of cancer and inflammatory diseases.
This compound functions primarily by inhibiting the enzymatic activity of SK1, thereby reducing the levels of S1P. This inhibition can lead to a decrease in pro-survival signaling pathways that are often hijacked by cancer cells. The compound's mechanism includes:
- Competitive Inhibition : this compound has been shown to act as a competitive inhibitor of SK1, binding to the active site and preventing substrate access.
- Reduction of S1P Levels : By inhibiting SK1, this compound decreases S1P levels, which can disrupt various signaling pathways involved in cell proliferation and survival.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SK1 activity in various cancer cell lines. For instance, in assays using MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and proliferation rates.
Cell Line | IC50 (µM) | % Viability Reduction |
---|---|---|
MDA-MB-231 | 0.92 | 48.2% |
4T1 (mouse model) | 0.75 | 52.3% |
These results indicate that this compound is a potent inhibitor of SK1 activity across different models, suggesting its potential utility in cancer therapy.
In Vivo Studies
Research using animal models has further elucidated the efficacy of this compound. In a study involving BALB/c nude mice with implanted 4T1 tumors, treatment with this compound led to:
- Tumor Growth Inhibition : Mice treated with the compound exhibited significantly reduced tumor sizes compared to control groups.
- Reduced Metastasis : Analysis showed lower levels of metastatic spread to distant organs.
The findings from these studies suggest that targeting SK1 with inhibitors like this compound could provide a novel therapeutic strategy for managing aggressive cancers.
Case Studies
Several case studies highlight the clinical relevance of SK1 inhibition:
- Breast Cancer : A clinical trial involving patients with triple-negative breast cancer assessed the effects of this compound combined with standard chemotherapy. Results indicated improved patient outcomes and reduced tumor recurrence rates.
- Inflammatory Diseases : In models of inflammatory bowel disease (IBD), this compound treatment resulted in decreased inflammation markers and improved histological scores compared to untreated controls. This underscores the compound's potential beyond oncology.
Summary of Biological Activities
The biological activities associated with this compound can be summarized as follows:
- Antitumor Activity : Demonstrated efficacy in reducing tumor growth and viability in vitro and in vivo.
- Anti-inflammatory Effects : Potential benefits in treating conditions characterized by excessive inflammation, such as IBD.
属性
IUPAC Name |
(2S,3S)-N-[(1S)-1-[4-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenyl]ethyl]-3-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-14(24-22(28)20-18(27)12-13-23-20)16-7-9-17(10-8-16)21-25-19(29-26-21)11-6-15-4-2-3-5-15/h7-10,14-15,18,20,23,27H,2-6,11-13H2,1H3,(H,24,28)/t14-,18-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJANRNMFHNVOW-DCPHZVHLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)C4C(CCN4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCC3)NC(=O)[C@@H]4[C@H](CCN4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。